1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 112197-87-2 . Its molecular weight is 271.74 . The IUPAC name for this compound is 1-benzyl-3-hydroxy-3-piperidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is1S/C13H17NO3.ClH/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6,17H,4,7-10H2,(H,15,16);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The chemical formula of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is C13H18ClNO3 . Its molecular weight is 271.74 . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
NMR Spectroscopy in Structural Analysis :
- NMR spectroscopy has been utilized to distinguish between various structures in a study involving ring contraction-expansion of hydroxypiperidine systems. This includes the use of 3-hydroxypiperidine, which is structurally related to 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride (Cannon & Milne, 1976).
Stereoselective Syntheses in Organic Chemistry :
- The compound has applications in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These processes are crucial in producing specific isomers of chemical compounds, which can have significant implications in medicinal chemistry and drug synthesis (Boev et al., 2015).
Reactivity and Preparation of Derivatives :
- Research has been conducted on the preparation and reactivity of derivatives of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. These studies are important for understanding the chemical behavior of the compound and its potential applications in synthesizing various pharmacologically relevant substances (Ibenmoussa et al., 1998).
Regio- and Stereoselective Synthesis :
- The compound is used in the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines. This highlights its role in producing specific chemical structures with precise spatial arrangements, which is crucial in the development of new pharmaceutical agents (Veselov et al., 2009).
Synthesis of Antimicrobial Agents :
- The related structure, 1-Hydroxypiperazine dihydrochloride, has been synthesized using a methodology that could potentially apply to 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. This synthesis is part of the development of new pyridone carboxylic acid antibacterial agents (Uno et al., 1989).
Functionalization Reactions in Organic Synthesis :
- Studies on the functionalization reactions of similar compounds provide insights into the chemical versatility of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. These reactions are crucial for modifying the compound to create derivatives with potential therapeutic applications (Yıldırım & Kandemirli, 2006).
GABA Agonists and Uptake Inhibitors :
- Research on hydroxy- and amino-substituted piperidinecarboxylic acids, which are structurally related to 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride, has revealed their potential as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This is significant for the development of treatments for neurological disorders (Jacobsen et al., 1982).
properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6,17H,4,7-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAVWYHHFMODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride | |
CAS RN |
112197-87-2 | |
Record name | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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